molecular formula C13H10O3S B11777963 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde

Cat. No.: B11777963
M. Wt: 246.28 g/mol
InChI Key: AUZBGAWINVTAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde is a complex organic compound that features a unique structure combining a thiophene ring with a dihydrobenzo dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, such as the Wnt/β-catenin signaling pathway, which plays a role in cell proliferation and differentiation . Further research is needed to elucidate the exact molecular mechanisms involved.

Biological Activity

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and various biological effects observed in research.

  • IUPAC Name : this compound
  • Molecular Formula : C13H10O3S
  • Molecular Weight : 246.28 g/mol
  • CAS Number : 790681-94-6

Biological Activity Overview

Research indicates that compounds related to 5-(2,3-Dihydrobenzo[b][1,4]dioxin) structures exhibit a range of biological activities including anti-inflammatory, antitumor, and antimicrobial effects. The specific biological activities of this compound have been assessed through various studies.

The compound's mechanisms of action are hypothesized to involve:

  • Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes within cells, influencing their activity and leading to therapeutic effects.
  • Biochemical Pathways : It is believed that this compound can modulate several biochemical pathways, potentially affecting cellular proliferation and apoptosis.

Antitumor Activity

Studies have shown that derivatives of 5-(2,3-Dihydrobenzo[b][1,4]dioxin) exhibit significant antitumor properties. For instance:

  • In vitro studies demonstrated that certain derivatives inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
  • A study reported that compounds similar to 5-(2,3-Dihydrobenzo[b][1,4]dioxin) were effective against various cancer types including breast and lung cancer cells .

Anti-inflammatory Effects

Research has indicated that the compound possesses anti-inflammatory properties:

  • Inhibition of Cytokine Production : The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects:

  • Bacterial Inhibition : The compound exhibited inhibitory activity against several bacterial strains in laboratory settings .

Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating effective concentrations for therapeutic use.
Study 2Showed reduction in inflammatory markers in animal models treated with the compound during induced inflammation.
Study 3Reported antibacterial activity against Gram-positive bacteria with minimal inhibitory concentration (MIC) values suggesting potential for development as an antimicrobial agent.

Properties

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H10O3S/c14-8-10-2-4-13(17-10)9-1-3-11-12(7-9)16-6-5-15-11/h1-4,7-8H,5-6H2

InChI Key

AUZBGAWINVTAAW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC=C(S3)C=O

Origin of Product

United States

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